![molecular formula C8H4BrF4NO B3034702 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide CAS No. 2092800-03-6](/img/structure/B3034702.png)
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide
Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide, also known as BTFMB, is a compound that has been studied extensively in the scientific community. It is a bifunctional molecule composed of a fluorinated benzamide and a brominated fluoroalkyl group. BTFMB has a wide range of applications in scientific research, including synthesis, drug discovery, and catalysis.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure with 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide, have been used extensively in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Synthesis of Active Ingredients
Trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
6. Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Mechanism of Action
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus . It inhibits the membrane fusion between the virus and the endosome of the host cells .
Mode of Action
For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid inhibits the fusion of the influenza A virus with the endosome of the host cells .
Biochemical Pathways
It can be inferred that it may affect the pathways related to viral fusion and entry into host cells, based on the action of the related compound .
Pharmacokinetics
The related compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is noted for its excellent lipophilicity and binding affinity, which could enhance its bioavailability .
Result of Action
Based on the related compound, it may inhibit the fusion of the influenza a virus with the endosome of the host cells, thereby preventing the virus from entering the host cells .
properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTAHTHKSRJVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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